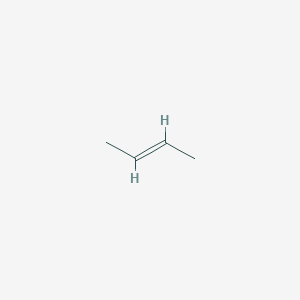

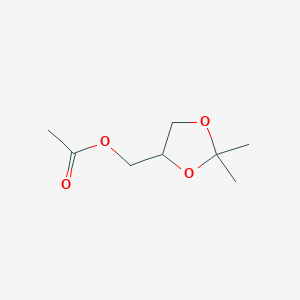

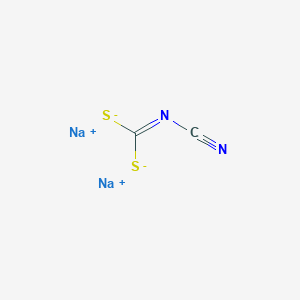

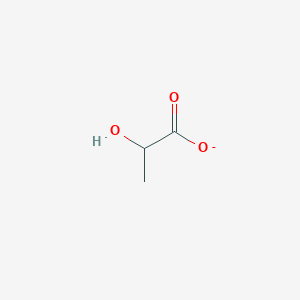

![molecular formula C17H21NO4S B086618 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 14165-67-4](/img/structure/B86618.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

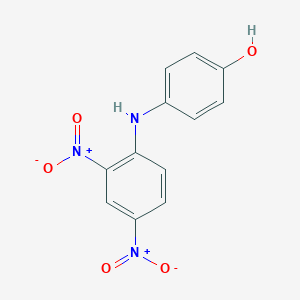

The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

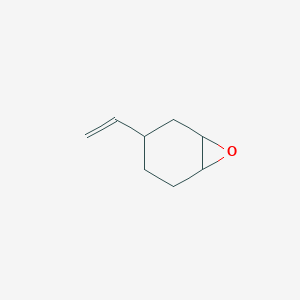

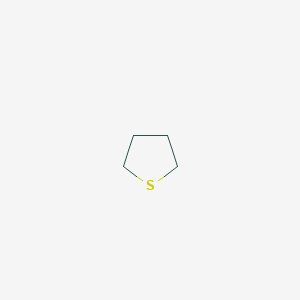

The molecular structure would be characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenethyl group .Chemical Reactions Analysis

As a sulfonamide, this compound would likely exhibit typical reactions of this class of compounds, such as hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally crystalline solids at room temperature, and many are slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-halosulfonamides have been used as efficient catalysts in the synthesis of various chemical compounds, demonstrating the versatility of sulfonamide derivatives in organic synthesis. For example, N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) catalyzed the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions (Ghorbani‐Vaghei et al., 2011). This method emphasizes the role of sulfonamide derivatives in facilitating complex chemical reactions.

Antimicrobial and Antiproliferative Applications

Sulfonamides, including those structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide, have been explored for their antimicrobial and antiproliferative properties. A study described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, which showed significant antimicrobial activity and potential as antiproliferative agents against different human cell lines (Abd El-Gilil, 2019). Another study synthesized novel sulfonamides with pyridine moieties, which exhibited anticancer and antimicrobial activities, indicating their potential in medical applications (Debbabi et al., 2017).

Molecular Docking and Biological Screening

Molecular docking and biological screening have been utilized to explore the interaction mechanisms of sulfonamide derivatives with biological targets. For instance, molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives as inhibitors against DHFR enzyme active sites highlighted their potential as efficient anticancer and antimicrobial agents (Debbabi et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-4-7-15(8-5-13)23(19,20)18-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12,18H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGKETJBQQAPPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351575 |

Source

|

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-67-4 |

Source

|

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.